N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide
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Overview
Description
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide, also known as DMCBT, is a synthetic compound that has been used in various scientific research applications. It has a wide range of biochemical and physiological effects and has been used to study a variety of biological processes.
Scientific Research Applications
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been used in various scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the reproductive system. It has also been used to study the effects of various hormones on the cardiovascular system. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been used to study the effects of various environmental toxins on the nervous system.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, leading to the activation of various biochemical pathways. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been shown to interact with various enzymes, leading to the activation of various metabolic pathways.
Biochemical and Physiological Effects
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been shown to have neuroprotective effects and to be neurogenic. It has also been shown to have anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life in the body, making it difficult to use in long-term experiments.
Future Directions
There are a number of potential future directions for N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide. One potential direction is to explore its potential use as an anti-cancer drug. Another potential direction is to explore its potential use as a neuroprotective agent. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide could be further studied to determine its potential use as an anti-inflammatory, anti-oxidative, and anti-apoptotic agent. Finally, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide could be further studied to determine its potential use as a drug for the treatment of neurological disorders.
Synthesis Methods
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide can be synthesized by a variety of methods. One method is the reaction of 2,5-dimethylphenyl isocyanate with 3-chlorobenzo[b]thiophen-2-yl chloride in the presence of a base such as pyridine. The reaction yields the desired product in good yields. Another method is the reaction of 2,5-dimethylphenyl isocyanate with 3-chlorobenzo[b]thiophen-2-yl chloride in the presence of a base such as potassium carbonate. This method yields the desired product in excellent yields.
properties
IUPAC Name |
N-(3-chloro-1-benzothiophen-2-yl)-N-(2,5-dimethylphenyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-11-7-8-12(2)14(9-11)19(10-20)17-16(18)13-5-3-4-6-15(13)21-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLBFZMWYLMCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide |
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